3-Chloro-4-phenylbenzeneboronic acid
CAS No.:
Cat. No.: VC13626330
Molecular Formula: C12H10BClO2
Molecular Weight: 232.47 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H10BClO2 |
---|---|
Molecular Weight | 232.47 g/mol |
IUPAC Name | (3-chloro-4-phenylphenyl)boronic acid |
Standard InChI | InChI=1S/C12H10BClO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8,15-16H |
Standard InChI Key | YJSVAFMGMDUPBB-UHFFFAOYSA-N |
SMILES | B(C1=CC(=C(C=C1)C2=CC=CC=C2)Cl)(O)O |
Canonical SMILES | B(C1=CC(=C(C=C1)C2=CC=CC=C2)Cl)(O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
3-Chloro-4-phenylbenzeneboronic acid has the molecular formula C₁₂H₁₀BClO₂ and a molecular weight of 232.47 g/mol . Its IUPAC name is (2-chloro-[1,1'-biphenyl]-4-yl)boronic acid, reflecting a biphenyl core with chlorine at the 2-position and a boronic acid group at the 4-position (Figure 1).
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Number | 179381-09-0 | |
Molecular Formula | C₁₂H₁₀BClO₂ | |
Molecular Weight | 232.47 g/mol | |
XLogP3 | 3.82 (Predicted) | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 2 |
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via palladium-catalyzed cross-coupling or direct boronation of pre-functionalized biphenyl precursors. A representative method involves:
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Chlorination: Introducing chlorine to a biphenyl intermediate using FeCl₃ or Cl₂ gas .
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Boronation: Treating the chlorinated intermediate with bis(pinacolato)diboron (B₂pin₂) under Miyaura borylation conditions.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Chlorination | FeCl₃, 70–80°C, 2 h | 85–90% | |
Boronation | B₂pin₂, Pd(dppf)Cl₂, KOAc, 100°C, 12 h | 70–75% |
Reactivity in Cross-Coupling
As a boronic acid, it participates in Suzuki-Miyaura reactions with aryl halides, enabling the construction of sterically hindered biaryl systems . For example, coupling with 5-bromo-2-methoxyaniline yields 3'-chloro-4-methoxy-4'-methylbiphenyl-3-amine, a pharmaceutical intermediate .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water but dissolves in DMSO, methanol, and dichloromethane . It degrades under prolonged exposure to moisture, necessitating storage under inert gas (e.g., N₂) at room temperature .
Table 3: Physicochemical Data
Property | Value | Source |
---|---|---|
Melting Point | Not reported (decomposes) | |
Solubility in DMSO | 10–20 mg/mL | |
Storage Conditions | Inert atmosphere, <15°C |
Applications in Research
Pharmaceutical Intermediates
The compound’s biphenyl structure is leveraged in synthesizing anthelmintic agents (e.g., rafoxanide analogs) and kinase inhibitors . Its chlorine and boronic acid groups enhance binding affinity to hydrophobic enzyme pockets.
Materials Science
In polymer chemistry, it acts as a monomer for boron-containing conjugated polymers, which exhibit tunable optoelectronic properties.
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